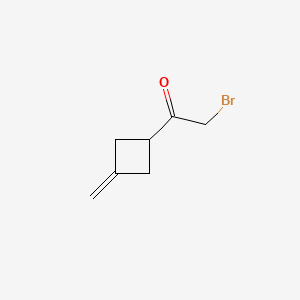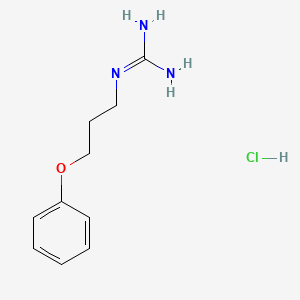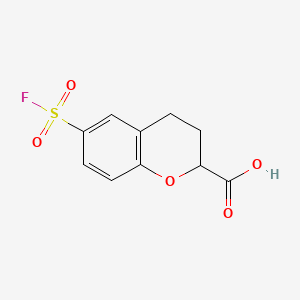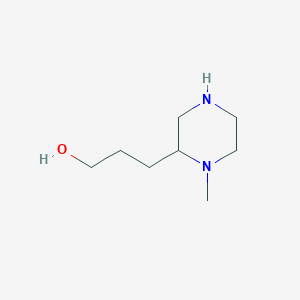
1-Ethynyl-1-(methoxymethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-1-(methoxymethyl)cyclopentane is an organic compound with the chemical formula C9H12O. It belongs to the family of cyclic alkenes and is characterized by its ethynyl and methoxymethyl side groups
Preparation Methods
The synthesis of 1-Ethynyl-1-(methoxymethyl)cyclopentane involves several steps. One common synthetic route includes the alkylation of cyclopentane with an ethynyl group followed by the introduction of a methoxymethyl group. The reaction conditions typically involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Ethynyl-1-(methoxymethyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethynyl-1-(methoxymethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethynyl-1-(methoxymethyl)cyclopentane exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
1-Ethynyl-1-(methoxymethyl)cyclopentane can be compared with other similar compounds such as:
1-Ethynylcyclopentane: Lacks the methoxymethyl group, leading to different reactivity and applications.
1-(Methoxymethyl)cyclopentane: Lacks the ethynyl group, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-ethynyl-1-(methoxymethyl)cyclopentane |
InChI |
InChI=1S/C9H14O/c1-3-9(8-10-2)6-4-5-7-9/h1H,4-8H2,2H3 |
InChI Key |
QCUFTXIBAYTFSW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


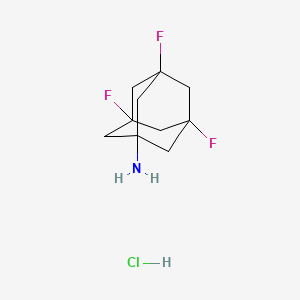

![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)

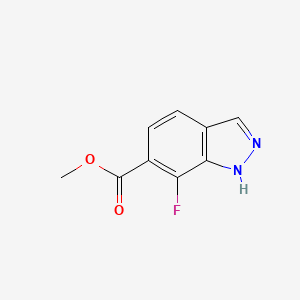
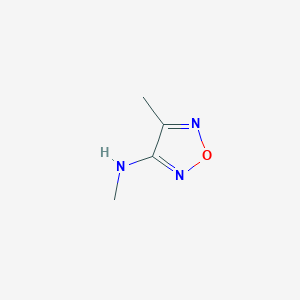
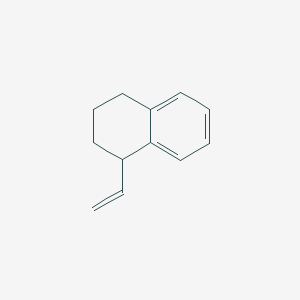
![8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride](/img/structure/B15299230.png)
